molecular formula C14H20O4 B14350718 1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one CAS No. 93344-48-0

1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one

Cat. No.: B14350718
CAS No.: 93344-48-0
M. Wt: 252.31 g/mol
InChI Key: SYYHVLCJHIGOIY-UHFFFAOYSA-N
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Description

1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one is an organic compound with a complex structure It features a phenyl ring substituted with hydroxy and isopropoxy groups, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with a phenol derivative, which is subjected to alkylation to introduce the isopropoxy groups.

    Hydroxy Group Introduction: The hydroxy group is introduced via a hydroxylation reaction.

    Ethanone Formation: The final step involves the formation of the ethanone moiety through a Friedel-Crafts acylation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Reactors: Using batch reactors for controlled reaction conditions.

    Catalysts: Employing catalysts such as Lewis acids to facilitate the Friedel-Crafts acylation.

    Purification: Purification steps including recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The isopropoxy groups can be substituted with other alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles such as alkoxides.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new alkoxy-substituted derivatives.

Scientific Research Applications

1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one exerts its effects involves:

    Molecular Targets: Interaction with enzymes and proteins due to its hydroxy and ethanone groups.

    Pathways: Participation in oxidation-reduction reactions and nucleophilic substitutions.

Comparison with Similar Compounds

    2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Similar in having hydroxy and ethanone functionalities.

    4,4’- (1-Hydroxy-2,2-propandiyl)diphenol: Shares the hydroxy and phenyl ring structure.

Properties

93344-48-0

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

1-[2-hydroxy-4,6-di(propan-2-yloxy)phenyl]ethanone

InChI

InChI=1S/C14H20O4/c1-8(2)17-11-6-12(16)14(10(5)15)13(7-11)18-9(3)4/h6-9,16H,1-5H3

InChI Key

SYYHVLCJHIGOIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C(=C1)OC(C)C)C(=O)C)O

Origin of Product

United States

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